Quantitative Binding Affinity for Human Trace Amine-Associated Receptor 1 (hTAAR1)
4-Nitro-5-(2-phenylethenyl)-1H-imidazole demonstrates a quantified, albeit moderate, interaction with the human Trace Amine-Associated Receptor 1 (hTAAR1), a G protein-coupled receptor implicated in neuropsychiatric disorders [1]. This represents a specific, measurable biological activity that distinguishes it from the broad-spectrum antimicrobial activity often associated with nitroimidazoles.
| Evidence Dimension | Binding affinity (IC50) to hTAAR1 |
|---|---|
| Target Compound Data | IC50 = 18,100 nM (18.1 µM) |
| Comparator Or Baseline | No direct comparator data for other nitroimidazoles on hTAAR1 was found in the same assay system. |
| Quantified Difference | Not applicable; single compound data point. |
| Conditions | In vitro enzyme inhibition assay; target: human Trace Amine-Associated Receptor 1 (hTAAR1). |
Why This Matters
This provides a specific, target-based activity metric, allowing researchers to evaluate its potential as a tool compound for studying hTAAR1-mediated pathways, a role distinct from its anti-infective properties.
- [1] BindingDB. (2013). BDBM96776: 4-nitro-5-[(E)-2-phenylethenyl]-1H-imidazole. Activity data for Trace amine-associated receptor 1 (Human). View Source
